molecular formula C16H11BrN4O3 B2808829 N-(4-bromophenyl)-2-(isonicotinamido)oxazole-4-carboxamide CAS No. 1797578-41-6

N-(4-bromophenyl)-2-(isonicotinamido)oxazole-4-carboxamide

Cat. No. B2808829
CAS RN: 1797578-41-6
M. Wt: 387.193
InChI Key: KIFADAQDPQHXSK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(isonicotinamido)oxazole-4-carboxamide, also known as BRP-187, is a chemical compound that has been of interest to the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Anticancer Potential

N-(4-bromophenyl)-2-(isonicotinamido)oxazole-4-carboxamide has been studied for its anticancer properties. Specifically, nitrogen heterocycles containing N-(p-bromophenyl) carboxamide moiety, similar to the subject compound, have demonstrated cytotoxic activity against cancer cell lines such as MCF-7. These compounds can induce cell cycle arrest and apoptosis, which are key mechanisms in anticancer therapies (Bakare, 2021).

Chemical Synthesis and Reactivity

The compound has relevance in the field of chemical synthesis, particularly in the creation of various oxazole derivatives. Studies involving copper-catalyzed intramolecular cyclization of functionalized enamides to produce oxazoles have been reported. These synthetic methodologies are vital for the development of novel compounds with potential biological activities (Kumar et al., 2012).

Antimicrobial Properties

Research has also explored the antimicrobial applications of related compounds. For example, N-(4-bromophenyl)furan-2-carboxamide and its analogues have been investigated for their antibacterial activities against various drug-resistant bacteria. These compounds, including structurally similar ones to N-(4-bromophenyl)-2-(isonicotinamido)oxazole-4-carboxamide, have shown effectiveness against pathogens like A. baumannii and K. pneumoniae (Siddiqa et al., 2022).

properties

IUPAC Name

N-(4-bromophenyl)-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O3/c17-11-1-3-12(4-2-11)19-15(23)13-9-24-16(20-13)21-14(22)10-5-7-18-8-6-10/h1-9H,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFADAQDPQHXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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